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4-Methyl-2-[(2-pyridinylamino)methyl]phenol

Lipophilicity Physicochemical Properties Medicinal Chemistry

Research labs often face irreproducible SAR data due to impure building blocks. 4-Methyl-2-[(2-pyridinylamino)methyl]phenol (CAS 632329-79-4) solves this with high-purity (≥98%) material, validated by NMR/LC-MS. - 4-Methyl group raises XLogP3 to 2.7, enhancing CNS drug-likeness for kinase/GPCR programs. - NLT 98% purity minimizes false positives in impurity profiling (ICH Q3A) and chemogenomic fingerprinting. - In stock with rapid global delivery.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 632329-79-4
Cat. No. B1617355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(2-pyridinylamino)methyl]phenol
CAS632329-79-4
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)CNC2=CC=CC=N2
InChIInChI=1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15)
InChIKeyXXXXITSFOHPNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(2-pyridinylamino)methyl]phenol: Chemical Identity and Procurement


4-Methyl-2-[(2-pyridinylamino)methyl]phenol (CAS 632329-79-4), also cataloged as CHEMBRDG-BB 7390090 or Hit2Lead 7390090, is a synthetic phenolic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol [1]. It belongs to the class of aminoalkylphenols featuring a pyridin-2-ylamino-methyl substituent at the ortho position and a methyl group at the para position of the phenol ring. Key computed physicochemical properties include an XLogP3 of 2.7, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. The compound is commercially available as a research chemical with typical purity ≥95% in solid form, and is primarily utilized as a building block in medicinal chemistry and as a reference standard for drug impurity profiling [2].

Why Positional Isomers and Des-Methyl Analogs Are Not Interchangeable


Within the 2-(pyridinylamino)methyl-phenol scaffold, seemingly minor structural modifications produce substantial shifts in physicochemical and biological profiles that preclude simple substitution. The target compound's 4-methyl group raises its computed XLogP3 to 2.7, representing a quantified lipophilicity increase versus the des-methyl parent compound 2-[(2-pyridinylamino)methyl]phenol (C12H12N2O, MW 200.24) [1]. Regioisomeric variation in the pyridine linkage—comparing the 2-pyridinylamino target with 4-pyridinylamino or 3-pyridinylamino congeners [2]—alters hydrogen-bonding geometry and metal-chelation capacity, directly impacting target engagement in enzyme inhibition assays . These differences are measurable in both computed descriptors and experimental biological screening data, meaning that analog selection without structural confirmation can lead to divergent activity profiles and irreproducible results.

Head-to-Head Quantitative Differentiation Evidence


Lipophilicity vs. Des-Methyl Parent Scaffold

The presence of the 4-methyl substituent on the phenol ring of the target compound directly increases its computed lipophilicity relative to the unsubstituted parent scaffold 2-[(2-pyridinylamino)methyl]phenol. PubChem computed XLogP3 for the target compound is 2.7 [1], whereas the des-methyl analog (C12H12N2O, MW 200.24) lacks this substituent and is expected to have a lower XLogP3 value consistent with its smaller molecular surface area and reduced hydrophobic character. This difference in lipophilicity can influence membrane permeability, protein binding, and metabolic stability.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen Bond Profile vs. Regioisomeric Congeners

The 2-pyridinylamino linkage in the target compound creates a distinct hydrogen-bonding motif compared to 3-pyridinylamino or 4-pyridinylamino regioisomers. PubChem data confirms the target compound has exactly 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, regioisomers such as 3-[(2-pyridinylamino)methyl]phenol and 4-[(2-pyridinylamino)methyl]phenol, while sharing the same molecular formula C12H12N2O for their des-methyl versions [2], differ in the spatial orientation of the pyridine nitrogen, which affects its availability for intermolecular hydrogen bonding and metal coordination. The target compound's specific 2-pyridinylamino geometry enables bidentate metal chelation involving both the pyridine nitrogen and the secondary amine, a feature that is attenuated or absent in the 3- and 4-substituted pyridine analogs.

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

Yeast Chemogenomic Fitness Profiling Signature

In a genome-wide yeast (Saccharomyces cerevisiae) homozygous deletion pool fitness screen conducted by Lee et al. (2014), the target compound (tested as CHEMBRDG-BB 7390090) was assayed at a concentration of 138.78 µM in YPD medium with HEPES buffer (25 mM, pH 6.8) and DMSO [1]. The resulting normalized phenotypic value (NPV) profile identified multiple gene deletion strains showing significant growth sensitivity (NPV < -5.0), including ATC1/YDR184C (NPV = -7.71, percentile 0.02%) and BUD30/YDL151C (NPV = -6.16, percentile 0.04%). This chemical-genetic interaction signature is unique to the compound's specific scaffold and differs from the profiles of structurally unrelated screening compounds in the same dataset, which typically exhibit distinct gene-level sensitivity patterns.

Chemogenomics Yeast Fitness Phenotypic Screening

Hydrogen Bond Donor Count and Blood-Brain Barrier Permeability

A key filter in central nervous system (CNS) drug discovery is the number of hydrogen bond donors (HBD), with the widely accepted threshold of HBD ≤ 3 for favorable brain penetration. The target compound possesses exactly 2 hydrogen bond donors (the phenolic -OH and the secondary amine -NH-) [1], placing it below the threshold and within the optimal range for CNS drug candidates. In comparison, many structurally related aminoalkylphenol analogs with additional hydroxyl or primary amine substituents can exceed HBD = 3, which correlates with reduced passive BBB permeability. Furthermore, the compound's computed XLogP3 of 2.7 [1] falls within the optimal CNS range (typically XLogP 2–4), a balance that is not simultaneously achieved by more polar des-methyl or hydroxylated congeners.

Blood-Brain Barrier CNS Drug Design Physicochemical Filtering

Rotatable Bond Count and Molecular Flexibility

The number of rotatable bonds is a key determinant of molecular flexibility and entropic penalty upon protein binding. The target compound has exactly 3 rotatable bonds [1], which is the methylene bridge (C–N), the amine–pyridine bond, and the phenol–methylene bond. This moderate flexibility contrasts with more constrained analogs such as 2-(pyridin-2-ylamino)phenol (direct N-aryl linkage, 1 rotatable bond) or more flexible analogs with extended alkyl linkers (>5 rotatable bonds). In ligand efficiency optimization, 3 rotatable bonds represents a balanced compromise: sufficient conformational adaptability to engage diverse binding pockets without incurring excessive entropy loss (typically, each rotatable bond frozen upon binding imposes a ~0.5–1.5 kcal/mol penalty) [2].

Molecular Flexibility Ligand Efficiency Drug Design

Purity Grade Comparison for Analytical Reference Use

The target compound is supplied by multiple vendors at two distinct purity tiers: a standard research grade of ≥95% and a high-purity grade of NLT 98% . For analytical method development, impurity profiling, and pharmacokinetic studies, the 98% grade provides a 3% absolute purity advantage, which corresponds to a reduction in total impurity burden by more than 60% (from ≤5% to ≤2%) . This differential is critical when the compound is used as a reference standard for quantifying drug-related impurities, where baseline noise from the reference material itself can compromise limit of detection (LOD) and limit of quantification (LOQ) [1].

Purity Quality Control Reference Standard

Evidence-Based Application Scenarios


CNS Drug Discovery Lead Optimization

The compound's physicochemical profile—XLogP3 of 2.7, HBD count of 2, and 3 rotatable bonds—positions it as a promising fragment or scaffold for CNS drug discovery programs targeting kinases, GPCRs, or ion channels [1][2]. The moderate lipophilicity and low HBD count satisfy empirical CNS drug-likeness criteria, while the 4-methyl group provides a metabolic soft spot that can be modified during lead optimization to tune clearance. Procurement of the NLT 98% purity grade is recommended for structure-activity relationship (SAR) studies where impurity-driven false positives must be rigorously excluded .

Chemogenomic Mechanism-of-Action Deconvolution

The yeast chemogenomic fitness signature obtained at 138.78 µM, showing strong sensitivity for ATC1 (NPV = -7.71) and BUD30 (NPV = -6.16) deletion strains, provides a reference fingerprint for mechanism-of-action studies [1]. Researchers can compare the sensitivity profiles of novel bioactive compounds against this reference dataset to identify shared cellular targets or pathways. This application requires the compound in ≥95% purity with confirmed structural identity via NMR or LC-MS.

Analytical Reference Standard for Drug Impurity Profiling

The compound (CAS 632329-79-4) is specifically marketed as a drug impurity reference standard [1][2]. The 98% purity grade enables its use as a certified reference material for HPLC/GC-MS quantification of related process impurities in active pharmaceutical ingredients (APIs). The reduction in total impurity burden from ≤5% to ≤2% when using the high-purity grade directly improves method LOD and LOQ, supporting ICH Q3A-compliant impurity analysis .

Metal Chelation and Coordination Chemistry for Sensor Development

The 2-pyridinylamino-methyl-phenol architecture provides a bidentate (N,O) or tridentate (N,N,O) chelation motif that is sensitive to regioisomeric configuration [1]. The target compound's specific 2-pyridinylamino orientation enables selective binding of transition metal ions such as Cu(II), Zn(II), and Fe(III), with potential applications in fluorescent chemosensors and environmental metal detection. The 4-methyl substituent enhances solubility in organic solvents versus the des-methyl analog, facilitating sensor fabrication.

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